5-bromo-2-(methylsulfanyl)-N-[(oxan-3-yl)methyl]pyrimidine-4-carboxamide
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Overview
Description
5-Bromo-2-(methylsulfanyl)-N-[(oxan-3-yl)methyl]pyrimidine-4-carboxamide is a complex organic compound with a molecular formula of C₁₄H₁₈BrN₃O₃S
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-(methylsulfanyl)-N-[(oxan-3-yl)methyl]pyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine core One common approach is the reaction of a suitable pyrimidine derivative with bromine and methylthiol under controlled conditions to introduce the bromo and methylsulfanyl groups
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and efficiency. Continuous flow chemistry and automated systems might be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 5-bromo-2-(methylsulfinyl)-N-[(oxan-3-yl)methyl]pyrimidine-4-carboxamide or 5-bromo-2-(methylsulfonyl)-N-[(oxan-3-yl)methyl]pyrimidine-4-carboxamide.
Reduction: Formation of 5-bromo-2-(methylsulfanyl)-N-[(oxan-3-yl)methyl]pyrimidine-4-carboxamide amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a useful intermediate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of bromine-containing molecules on biological systems. It could serve as a probe to investigate enzyme inhibition or receptor binding.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's structural features may make it a candidate for drug design, particularly in the areas of antiviral or anticancer agents.
Industry: In the chemical industry, this compound could be used as an intermediate in the production of agrochemicals, dyes, or other specialty chemicals.
Mechanism of Action
The mechanism by which 5-bromo-2-(methylsulfanyl)-N-[(oxan-3-yl)methyl]pyrimidine-4-carboxamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The bromine atom could play a key role in binding to these targets, while the carboxamide group might be involved in hydrogen bonding interactions.
Comparison with Similar Compounds
5-Bromo-2-(methylsulfanyl)pyrimidine-4-carboxamide
5-Bromo-2-(methylsulfanyl)aniline
5-Bromo-2-(methylsulfanyl)benzoate
Uniqueness: 5-Bromo-2-(methylsulfanyl)-N-[(oxan-3-yl)methyl]pyrimidine-4-carboxamide is unique due to the presence of the oxan-3-ylmethyl group, which differentiates it from other similar compounds. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-bromo-2-methylsulfanyl-N-(oxan-3-ylmethyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O2S/c1-19-12-15-6-9(13)10(16-12)11(17)14-5-8-3-2-4-18-7-8/h6,8H,2-5,7H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOZLOMZTMFLOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NCC2CCCOC2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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